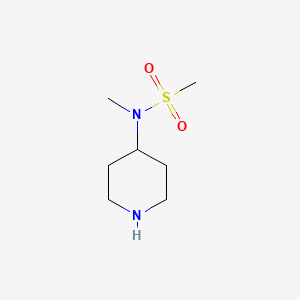

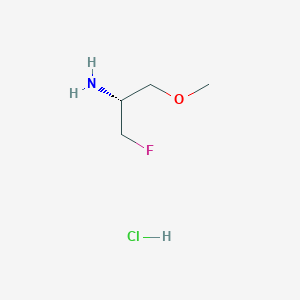

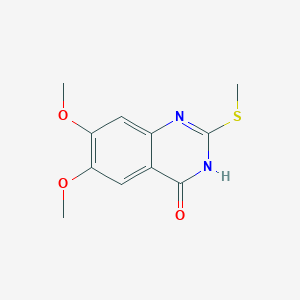

![molecular formula C14H16N2O3S B2497277 N-环丙基-4-氧代-2,4,5,6-四氢-1H-吡咯并[3,2,1-ij]喹啉-8-磺酰胺 CAS No. 898436-32-3](/img/structure/B2497277.png)

N-环丙基-4-氧代-2,4,5,6-四氢-1H-吡咯并[3,2,1-ij]喹啉-8-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related pyrrolo-/indolo[1,2-a]quinolines involves a two-step protocol employing Cu(I)-catalyzed formation of ynamide followed by Ag(I)-assisted intramolecular hydroarylation, highlighting an efficient route to access these heterocycles in a one-pot fashion (Kiruthika, Nandakumar, & Perumal, 2014). Additionally, choline chloride/oxalic acid has been utilized for the one-pot synthesis of sulfonated pyrimido[4,5-b]quinoline derivatives, demonstrating an environmentally friendly and high-efficiency method (Gholami, Mokhtary, & Nikpassand, 2020).

Molecular Structure Analysis

The molecular structure and geometry of certain pyrroloquinoline derivatives have been elucidated using NMR, infrared, and mass spectroscopic techniques, further confirmed by single crystal X-ray diffraction methods. These studies offer insights into the stereochemical and electronic features critical for the activity of these compounds (Mphahlele, Maluleka, Lerooibaaki, & Choong, 2020).

Chemical Reactions and Properties

Pyrroloquinoline derivatives exhibit a range of chemical behaviors, including cycloauration reactions, where complexes are formed through coordination with pyridyl or quinolyl nitrogen atoms and the deprotonated nitrogen of the sulfonamide group. These reactions underline the compound's reactivity towards forming metallacyclic complexes (Kilpin, Henderson, & Nicholson, 2008).

Physical Properties Analysis

The physical properties, such as photophysical characteristics of pyrrolo-/indolo[1,2-a]quinolines, have been studied in both solid and solution states. These studies reveal the compound's potential for various applications based on their luminescence and stability properties (Kiruthika, Nandakumar, & Perumal, 2014).

科学研究应用

生物活性和杂化化合物

磺胺类化合物,包括N-环丙基-4-氧代-2,4,5,6-四氢-1H-吡咯并[3,2,1-ij]喹啉-8-磺胺等化合物,在药物化学中发挥着关键作用,因其广泛的药理活性。最近对磺胺杂化物的进展显示出显著的抗菌、抗碳酸酐酶、抗肥胖、利尿、降糖、抗甲状腺、抗肿瘤和抗神经病痛活性。这些杂化物结合了各种有机化合物,导致多样化的生物活性剂。Ghomashi等人(2022年)的综述突出了这些磺胺杂化物的合成和生物活性,强调它们在开发新药理剂中的潜力(Ghomashi et al., 2022)。

抗肿瘤潜力

吡咯喹啉衍生物已被合成为潜在的抗肿瘤剂。这些化合物展示出三环或四环系统,表现出显著的细胞生长抑制性能,特别针对CNS、黑色素和前列腺来源的实体肿瘤细胞。Ferlin等人(2000年)研究了这些衍生物,发现它们的细胞毒作用似乎与拓扑异构酶II中毒无关,表明了不同的作用机制。这项研究强调了吡咯喹啉衍生物在癌症治疗中的潜力(Ferlin et al., 2000)。

合成和抗癫痫活性

环烷基[4,5]吡咯并[3,2,1-ij]喹啉的合成及其抗癫痫活性评价一直是一个感兴趣的领域。Stanton和Ackerman(1983年)证明,通过双环肼和环状酮之间的Fischer吲哚反应合成的化合物显示出有希望的抗癫痫性能。这项工作表明了这类化合物在癫痫管理中的治疗潜力(Stanton & Ackerman, 1983)。

抗微生物活性

喹啉与磺胺基团结合用于抗微生物目的,表明这类化合物对革兰氏阳性和革兰氏阴性细菌具有广谱潜力。这种合成方法突出了对喹啉衍生物作为有效抗微生物剂的持续探索,可能解决抗生素耐药性日益严重的问题(Biointerface Research in Applied Chemistry, 2019)。

属性

IUPAC Name |

N-cyclopropyl-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c17-13-4-1-9-7-12(20(18,19)15-11-2-3-11)8-10-5-6-16(13)14(9)10/h7-8,11,15H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNOUEUZVZDCCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

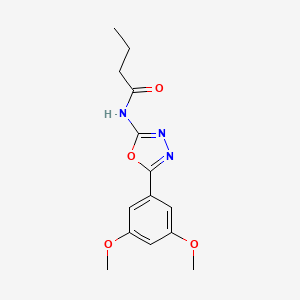

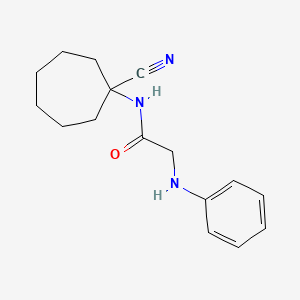

![N-(1-cyanocyclohexyl)-2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]propanamide](/img/structure/B2497199.png)

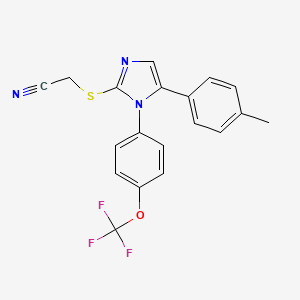

![2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-one](/img/structure/B2497209.png)

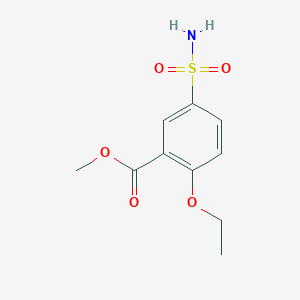

![N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-5-nitrothiophene-2-carboxamide](/img/structure/B2497210.png)

![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2497215.png)